molecular formula C29H57NSn2 B178287 2,6-Bis(tributylstannyl)pyridine CAS No. 163630-07-7

2,6-Bis(tributylstannyl)pyridine

Cat. No.: B178287
CAS No.: 163630-07-7
M. Wt: 657.2 g/mol
InChI Key: PNEFCJWCBXZDMO-UHFFFAOYSA-N
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Description

2,6-Bis(tributylstannyl)pyridine is an organotin compound with the molecular formula C29H57NSn2. It is a derivative of pyridine, where two tributylstannyl groups are attached to the 2 and 6 positions of the pyridine ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

2,6-Bis(tributylstannyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Stille coupling reactions.

    Biology: Utilized in the synthesis of biologically active molecules, including potential pharmaceutical agents.

    Medicine: Investigated for its potential in drug development due to its ability to form stable complexes with various metal ions.

    Industry: Employed in the production of advanced materials and polymers, where precise control over molecular structure is required.

Safety and Hazards

The safety data sheet for a similar compound, “2-(Tributylstannyl)pyridine”, indicates that it is flammable, toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility, and is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(tributylstannyl)pyridine typically involves the reaction of 2,6-dibromopyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

2,6-Dibromopyridine+2(Tributyltin hydride)Pd catalystThis compound+2HBr\text{2,6-Dibromopyridine} + 2 \text{(Tributyltin hydride)} \xrightarrow{\text{Pd catalyst}} \text{this compound} + 2 \text{HBr} 2,6-Dibromopyridine+2(Tributyltin hydride)Pd catalyst​this compound+2HBr

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(tributylstannyl)pyridine primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. These reactions are used to form carbon-carbon bonds, making this compound valuable in organic synthesis.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), halogenated organic compounds (e.g., aryl halides).

    Conditions: Inert atmosphere (nitrogen or argon), solvents like tetrahydrofuran (THF) or toluene, and temperatures ranging from room temperature to reflux conditions.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the halogenated organic compound used in the reaction.

Comparison with Similar Compounds

    2-(Tributylstannyl)pyridine: Similar in structure but with only one tributylstannyl group attached to the pyridine ring.

    2,6-Dibromopyridine: The precursor used in the synthesis of 2,6-Bis(tributylstannyl)pyridine.

    2,6-Dimethylpyridine: A structurally similar compound with methyl groups instead of stannyl groups.

Uniqueness: this compound is unique due to the presence of two stannyl groups, which enhances its reactivity in cross-coupling reactions compared to compounds with only one stannyl group. This dual functionality allows for the formation of more complex molecular structures in a single reaction step.

Properties

IUPAC Name

tributyl-(6-tributylstannylpyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-3H;6*1,3-4H2,2H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEFCJWCBXZDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=CC=C1)[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H57NSn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463963
Record name 2,6-bis(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

657.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163630-07-7
Record name 2,6-bis(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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